molecular formula C9H7F3O2 B1348515 Methyl 3-(trifluoromethyl)benzoate CAS No. 2557-13-3

Methyl 3-(trifluoromethyl)benzoate

Cat. No.: B1348515
CAS No.: 2557-13-3
M. Wt: 204.15 g/mol
InChI Key: QQHNNQCWKYFNAC-UHFFFAOYSA-N
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Description

Significance and Research Context in Organic Chemistry

In the field of organic chemistry, Methyl 3-(trifluoromethyl)benzoate serves as a crucial starting material and intermediate for the synthesis of more complex organic molecules. smolecule.com The trifluoromethyl group is a highly sought-after moiety in the design of new compounds due to its unique electronic and lipophilic characteristics. smolecule.comwikipedia.org Its incorporation can modulate the steric and electronic properties of a molecule and protect adjacent groups from metabolic oxidation. wikipedia.org

The compound's reactivity allows it to participate in a variety of chemical transformations, including:

Nucleophilic Substitution: The trifluoromethyl group can enhance the susceptibility of the compound to reactions with nucleophiles. smolecule.com

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the -CF₃ group makes the aromatic ring more reactive towards electrophilic substitution. smolecule.com

Reduction Reactions: The ester functional group can be reduced to form the corresponding alcohol or amine under appropriate reaction conditions. smolecule.com

Interdisciplinary Relevance in Chemical and Biomedical Sciences

The influence of this compound extends beyond traditional organic chemistry into various interdisciplinary domains. Its derivatives are of significant interest in medicinal chemistry, agrochemical development, and materials science. chemimpex.comsmolecule.com

In medicinal chemistry , the trifluoromethyl group is a key feature in numerous pharmaceutical compounds. wikipedia.org Its presence can enhance the biological activity and stability of drug molecules. chemimpex.com For instance, trifluoromethyl-containing compounds are found in drugs such as the HIV reverse transcriptase inhibitor efavirenz (B1671121) and the antidepressant fluoxetine. wikipedia.org this compound serves as a valuable intermediate in the synthesis of such pharmaceuticals. chemimpex.com

In the agrochemical industry , this compound is utilized in the formulation of herbicides and insecticides. chemimpex.com The trifluoromethyl group can improve the efficacy and selectivity of these agricultural chemicals, contributing to better crop protection. chemimpex.com

The field of materials science also benefits from the unique properties of this compound. It is incorporated into the development of advanced polymers and coatings to enhance chemical resistance and durability. chemimpex.com Research has also explored its potential in creating materials with specific functionalities, such as improved thermal stability and unique optical properties, including applications in liquid crystals. chemimpex.comsmolecule.com

Chemical Properties and Synthesis

The distinct characteristics of this compound are defined by its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
Appearance Colorless to almost colorless clear liquid
Boiling Point 198 °C
Density 1.295 g/mL at 25 °C
Refractive Index 1.453 (at 20°C)
CAS Number 2557-13-3

Data sourced from multiple references. chemimpex.comsigmaaldrich.comchemicalbook.com

Several synthetic routes for this compound have been developed. A common industrial method involves a three-step process starting from m-methylbenzoyl chloride: side-chain chlorination, followed by fluorination and finally esterification. google.com This method is noted for its high reaction yield and the use of readily available and inexpensive raw materials like chlorine, anhydrous hydrofluoric acid, and methanol (B129727). google.com Another approach is the direct trifluoromethylation using specific trifluoromethylating agents. smolecule.com Esterification of 3-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst is also a fundamental method for its synthesis. smolecule.com

Applications in Academic and Industrial Research

The versatility of this compound makes it a valuable building block in various research applications.

Building Block in Organic Synthesis

As a foundational molecule, it is used to construct more elaborate chemical structures. For example, it can be a precursor for the synthesis of highly purified m-trifluoromethylbenzoic acid. google.com Its derivatives, such as Methyl 3-chloro-5-(trifluoromethyl)benzoate and Methyl 3-nitro-5-(trifluoromethyl)benzoate, are also important intermediates in organic synthesis. ontosight.aibldpharm.com

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the introduction of a trifluoromethyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals. chemimpex.com The trifluoromethyl group can act as a bioisostere for other groups like chlorine or a methyl group, allowing for the fine-tuning of a compound's properties. wikipedia.org

Materials Science

In materials science, research has demonstrated the utility of incorporating this compound into polymers and coatings to impart desirable characteristics. chemimpex.com These include enhanced chemical resistance, durability, and thermal stability. chemimpex.com There is also research interest in its application in the development of liquid crystals and other materials with unique optical properties. smolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(trifluoromethyl)benzoate
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InChI

InChI=1S/C9H7F3O2/c1-14-8(13)6-3-2-4-7(5-6)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

QQHNNQCWKYFNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10334282
Record name Methyl 3-(trifluoromethyl)benzoate
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Molecular Weight

204.15 g/mol
Source PubChem
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CAS No.

2557-13-3
Record name Benzoic acid, 3-(trifluoromethyl)-, methyl ester
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Record name Methyl 3-(trifluoromethyl)benzoate
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Record name Benzoic acid, 3-(trifluoromethyl)-, methyl ester
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Record name Methyl 3-(trifluoromethyl)benzoate
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Record name Benzoic acid, 3-(trifluoromethyl)-, methyl ester
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Record name METHYL 3-(TRIFLUOROMETHYL)BENZOATE
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Synthetic Methodologies and Advanced Chemical Synthesis of Methyl 3 Trifluoromethyl Benzoate

Established Synthetic Routes and Reaction Pathways

The synthesis of Methyl 3-(trifluoromethyl)benzoate can be approached through several well-established multi-step sequences. These pathways often involve the initial synthesis of a trifluoromethylated benzene (B151609) ring followed by modifications to introduce the methyl ester group, or vice-versa.

Multi-step Synthetic Sequences

One indirect route to trifluoromethylated aromatics involves the exhaustive chlorination of a methyl group on a benzoate (B1203000) precursor, followed by a halogen exchange reaction. This process begins with a methylbenzoate, such as methyl m-toluate.

The key steps in this approach are:

Radical Chlorination: The methyl group of the benzoate precursor is subjected to free-radical chlorination to form a trichloromethyl group (-CCl3). This reaction is typically initiated by UV light or a radical initiator like benzoyl peroxide. researchgate.netgoogle.com

Halogen Exchange (Halex) Reaction: The resulting (trichloromethyl)benzoate derivative then undergoes a halogen exchange reaction, where the chlorine atoms are replaced by fluorine atoms. This is often accomplished using fluorinating agents like antimony trifluoride (SbF3) or anhydrous hydrogen fluoride (B91410) (HF). The Swarts reaction, utilizing antimony fluorides, is a classic example of this transformation.

This multi-step process, while effective, can sometimes be limited by the harsh conditions required for both the chlorination and fluorination steps.

Modern synthetic chemistry has seen the development of numerous methods for the direct or indirect incorporation of the trifluoromethyl group onto an aromatic ring. nih.govwikipedia.orgresearchgate.net These methods are broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation. beilstein-journals.org

For the synthesis of this compound, a common strategy involves the trifluoromethylation of a pre-functionalized benzene ring. This can be achieved through cross-coupling reactions. For instance, an aryl halide (e.g., 3-bromobenzoate or 3-iodobenzoate) can be coupled with a trifluoromethyl source.

Common reagents and catalysts for this transformation include:

Trifluoromethyltrimethylsilane (TMSCF3): A nucleophilic trifluoromethylating agent often used in the presence of a fluoride source.

Sodium trifluoroacetate (CF3COONa): Can serve as a precursor to the trifluoromethyl group, particularly in copper-catalyzed reactions. wikipedia.org

Trifluoromethane (CF3H): Can be used as a trifluoromethyl source in combination with a strong base. wikipedia.org

Copper-based reagents: Copper complexes are frequently used to mediate the coupling of trifluoromethyl groups with aryl halides. wikipedia.org

The choice of method often depends on the substrate's functional group tolerance and the desired reaction conditions.

Perhaps the most direct and widely used method for the synthesis of this compound is the esterification of 3-(trifluoromethyl)benzoic acid. This is a classic acid-catalyzed reaction, often referred to as Fischer esterification.

The general reaction involves heating a solution of 3-(trifluoromethyl)benzoic acid in methanol (B129727) with a catalytic amount of a strong acid.

CatalystReaction ConditionsKey Features
Sulfuric Acid (H₂SO₄)Reflux in methanolTraditional and cost-effective method. tcu.edu
Zirconium-based Solid AcidsCan be used as heterogeneous catalysts, allowing for easier separation. mdpi.comOffers potential for catalyst recycling and more environmentally friendly processes. mdpi.com
Bismuth(III) CompoundsCan catalyze esterification under relatively mild conditions. rug.nlProvides an alternative to traditional strong acid catalysts. rug.nl

The reaction equilibrium is typically driven towards the product (the ester) by using an excess of methanol or by removing the water formed during the reaction.

Alternative Synthetic Strategies

The synthesis of this compound is intrinsically linked to the availability and synthesis of its precursor, 3-(trifluoromethyl)benzoic acid. The industrial production of this acid often starts from m-xylene.

A representative synthetic pathway to the acid precursor is as follows:

Chlorination of m-Xylene: m-Xylene is reacted with chlorine to produce meta-bis(trichloromethyl)benzene. google.com

Fluorination: This intermediate undergoes fluorination with hydrogen fluoride, often in the presence of a catalyst like antimony pentachloride, to yield meta-trichloromethyl trifluoromethyl benzene. google.com

Hydrolysis: The trichloromethyl group of meta-trichloromethyl trifluoromethyl benzene is then selectively hydrolyzed to a carboxylic acid group, yielding 3-(trifluoromethyl)benzoic acid. google.com This hydrolysis can be catalyzed by zinc-containing compounds. google.com

Once 3-(trifluoromethyl)benzoic acid is obtained, it can be readily converted to this compound via the esterification methods described in section 2.1.1.3.

Novel Reagent-Based Syntheses (e.g., using trifluoromethyl benzoate as a trifluoromethoxylation reagent)

Recent advancements in synthetic chemistry have led to the development of novel reagents for introducing trifluoromethyl and related groups into organic molecules. One such significant development is the use of Trifluoromethyl benzoate (TFBz) as a versatile and shelf-stable trifluoromethoxylation reagent. dicp.ac.cnresearchgate.netnih.govacs.org TFBz can be readily prepared from inexpensive starting materials, with potassium fluoride (KF) serving as the sole fluorine source. dicp.ac.cnresearchgate.netnih.govacs.org

The synthetic utility of TFBz has been demonstrated in a variety of reactions, including the trifluoromethoxylation-halogenation of arynes, nucleophilic substitution of alkyl halides, and cross-coupling with aryl stannanes. dicp.ac.cnresearchgate.netnih.govacs.org The reagent is activated by a fluoride anion to release the trifluoromethoxide anion (CF₃O⁻) in situ. researchgate.netacs.org This process is particularly effective when a crown ether is used to complex the potassium cation, which helps to stabilize the trifluoromethoxide anion. dicp.ac.cnresearchgate.netnih.gov This approach represents a practical tool for the synthesis of various aromatic and aliphatic trifluoromethyl ethers. dicp.ac.cnacs.org

ReagentPrecursorsKey FeaturesApplications
Trifluoromethyl benzoate (TFBz)Triphosgene, KF, Benzoyl bromideShelf-stable liquid; Prepared from inexpensive materials; Releases CF₃O⁻ upon activation. dicp.ac.cnresearchgate.netacs.orgTrifluoromethoxylation-halogenation of arynes; Nucleophilic substitution; Cross-coupling reactions. dicp.ac.cnresearchgate.netnih.govacs.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the efficient synthesis of this compound, offering pathways that are often more selective and atom-economical. Various catalytic systems, including transition metal complexes, solid acids, and organocatalysts, have been successfully employed.

Transition metals, particularly copper, are instrumental in catalyzing trifluoromethylation reactions. doaj.org Copper-catalyzed methods are highly regarded due to the low cost and high efficiency of the catalyst. beilstein-journals.org These reactions can proceed via nucleophilic, electrophilic, or radical trifluoromethylation pathways. doaj.org

One notable application is the copper-catalyzed deoxytrifluoromethylation of alcohols, which allows for the direct conversion of a hydroxyl group to a trifluoromethyl group. researchgate.net While the direct synthesis of this compound via this specific method is not detailed, the principle of Cu-catalyzed C-CF₃ bond formation is a cornerstone of modern organofluorine chemistry. researchgate.netnih.gov Such strategies often involve the use of pre-functionalized substrates but are moving towards more efficient direct C-H trifluoromethylation. beilstein-journals.org For example, a simple and ligand-free copper-catalyzed method has been developed for constructing trifluoromethylated benzoxazines using Umemoto's reagent, involving the oxidative difunctionalization of alkenes. nih.gov

The final step in the synthesis of this compound is typically the esterification of 3-(trifluoromethyl)benzoic acid with methanol. Traditionally, this reaction is catalyzed by strong mineral acids like sulfuric acid. However, to develop greener processes, solid acid catalysts are increasingly being used. iitm.ac.in These catalysts, such as zeolites, ion-exchange resins, and heteropolyacids, offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosivity. iitm.ac.incsic.es

Various solid acids have shown high activity and selectivity in esterification reactions. csic.es For instance, a porous phenolsulfonic acid-formaldehyde resin (PAFR) has been reported as a highly active catalyst for esterification. csic.es Magnetic-responsive solid acids have also been designed, which combine catalytic activity with the convenience of magnetic separation for recycling. nih.govrsc.org Studies on the esterification of long-chain fatty acids have demonstrated the effectiveness of catalysts like Amberlyst-16, achieving high conversion and yields. csic.es

Solid Acid Catalyst TypeExamplesAdvantages
Ion-Exchange ResinsAmberlyst-16, Phenolsulfonic acid-formaldehyde resin (PAFR)High activity, Reusability. csic.es
HeteropolyacidsPhosphotungstic acid, Silicotungstic acidHigh Brønsted acidity, "Pseudoliquid phase" behavior. iitm.ac.in
Magnetic-Responsive CatalystsFe₃O₄@SiO₂-Poly(ionic liquid)sExcellent catalytic activity and recyclability, Easy separation. nih.govrsc.org

Organocatalysis has emerged as a powerful tool in synthetic chemistry, providing an alternative to metal-based catalysts. In the context of trifluoromethylation, organocatalysts can facilitate the introduction of the CF₃ group under mild conditions. For example, phosphine-based organocatalysts have been used in Michael reactions of α-trifluoromethylated esters with electron-deficient alkenes at room temperature. nih.gov These reactions efficiently produce compounds with a CF₃ quaternary carbon center. nih.gov While not a direct synthesis of this compound, this demonstrates the potential of organocatalysis to construct key structural motifs found in complex fluorinated molecules.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. This involves the use of less hazardous reagents, environmentally benign solvents, and energy-efficient conditions to minimize waste and environmental impact.

A key aspect of green synthesis is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. carlroth.com Solvents like benzotrifluoride (BTF) and its derivatives are considered greener alternatives to many conventional solvents. researchgate.net BTF is more environmentally benign, relatively inert, and suitable for a wide range of reactions, including those catalyzed by transition metals. researchgate.net

Another approach is the use of novel solvent systems that are less harmful and can be recycled. carlroth.com For instance, Solkane® 365mfc has been introduced as an environmentally benign alternative solvent for nucleophilic trifluoromethylation reactions. nii.ac.jp This solvent has no impact on the ozone layer and has passed necessary toxicological tests. nii.ac.jp The development of such solvents is crucial for creating more sustainable industrial processes for the synthesis of compounds like this compound. carlroth.comnii.ac.jp

Green SolventKey PropertiesApplication in Fluorination Chemistry
Benzotrifluoride (BTF)Environmentally friendly, Inert, Dissolves both organic and fluorinated molecules. researchgate.netSuitable for a wide range of chemistry including transition-metal catalyzed and radical reactions. researchgate.net
Solkane® 365mfcNon-flammable, No ozone depletion potential, Favorable toxicological profile. nii.ac.jpAlternative solvent for nucleophilic trifluoromethylation reactions. nii.ac.jp

Byproduct Utilization and Waste Minimization Strategies

In the synthesis of this compound and its precursors, a significant focus of modern chemical process development is the minimization of waste and the efficient use of materials. Historically, methods for producing key intermediates like 3-(trifluoromethyl)benzoic acid involved processes with considerable environmental drawbacks. For instance, older routes sometimes produced large volumes of spent acid or generated significant aqueous waste streams from the use of large quantities of acids and bases for hydrolysis and acidification steps google.com.

Contemporary strategies increasingly favor greener alternatives that reduce waste at its source. A key approach is the replacement of traditional homogeneous catalysts, such as sulfuric or phosphoric acid, with recoverable solid acid catalysts for the esterification step. These solid catalysts can be easily separated from the reaction mixture through filtration and reused multiple times, drastically reducing the waste generated from catalyst consumption and neutralization mdpi.com.

Another critical strategy is process intensification, where reaction conditions are optimized to maximize the conversion of reactants and minimize the formation of byproducts. This reduces the need for extensive purification steps that can generate additional waste. While specific byproduct utilization pathways for this particular synthesis are not widely documented in publicly available literature, the primary strategy revolves around preventing their formation through high-selectivity catalysis. The wastewater generated in some older processes for the precursor, 3-trifluoromethylbenzoic acid, contained hydrofluoric acid and other byproducts, posing significant treatment challenges and making byproduct recovery difficult google.com. Modern approaches aim to avoid such hazardous waste streams altogether.

Industrial Scale-up and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires robust and optimized processes that are both economically viable and environmentally responsible. Scale-up involves addressing challenges such as heat management, mass transfer limitations, and ensuring consistent product quality in large-volume reactors. Process optimization focuses on maximizing yield, minimizing reaction times, and simplifying operational procedures.

A crucial aspect of industrial production is the selection of a suitable synthetic route. For the precursor, 3-trifluoromethylbenzoic acid, methods involving Grignard reactions were deemed unfavorable for mass production due to high costs and complexity google.com. A more industrially feasible route was developed involving the hydrolysis of meta-trichloromethyl trifluoromethylbenzene, which is more amenable to large-scale manufacturing google.com. Similarly, for the final esterification step, moving from batch processes with soluble catalysts to continuous flow reactors with fixed-bed solid catalysts represents a significant process optimization, enhancing throughput and simplifying production.

Achieving high yields is paramount for the economic feasibility of industrial chemical production. Research into the synthesis of methyl benzoates has demonstrated the effectiveness of solid acid catalysts in achieving high conversion rates. For example, a zirconium-titanium solid superacid catalyst (ZT10) has been effectively used for the esterification of various benzoic acids with methanol mdpi.com.

The efficiency of such catalytic systems is influenced by several factors, including the nature and position of substituents on the benzoic acid ring. While data for the 3-(trifluoromethyl) derivative using this specific catalyst is not provided, studies on related compounds show that steric hindrance and the electronic effects of substituents play a dominant role. For instance, ortho-substituted benzoic acids generally result in lower yields due to steric hindrance around the carboxylic acid group mdpi.com. The trifluoromethyl group is strongly electron-withdrawing, which can also influence the reactivity of the carboxyl group during esterification. Optimization of catalyst structure, reaction temperature, and reactant ratios are key levers for enhancing reaction efficiency.

Table 1: Yields of Substituted Methyl Benzoates Using a Zr/Ti Solid Acid Catalyst mdpi.com This table illustrates the effect of substituents on yield in a representative catalytic esterification process. The data is for analogous compounds and serves to highlight general principles applicable to the synthesis of this compound.

Benzoic Acid ReactantSubstituent PositionYield (%)
2-Nitrobenzoic acidOrtho20.1
2-(Trifluoromethyl)benzoic acidOrtho29.1
p-Chlorobenzoic acidPara85.2
p-Methylbenzoic acidPara98.2

Data sourced from a study on Zr/Ti solid acid catalysts, demonstrating the impact of substituent position and electronic effects on reaction yield.

For industrial applications, operational simplicity and process controllability are as important as chemical efficiency. The use of heterogeneous solid catalysts, such as the aforementioned Zr/Ti catalyst, offers significant advantages in this regard. Because the catalyst is in a different phase from the reactants and products (solid vs. liquid), its separation is straightforward, often requiring only simple filtration mdpi.com. This eliminates the complex and energy-intensive extraction and distillation steps needed to remove homogeneous catalysts like sulfuric acid.

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Trifluoromethyl Benzoate and Its Analogues

Reactivity Profiles of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a cornerstone in the design of many modern chemical compounds, largely due to its profound electronic influence and general stability.

Electronic Effects on Aromatic Ring Reactivity

The trifluoromethyl group exerts a powerful influence on the reactivity of the aromatic ring to which it is attached. This is primarily due to the strong inductive effect of the three highly electronegative fluorine atoms. vaia.comvaia.com These atoms pull electron density away from the carbon of the -CF3 group, which in turn withdraws electron density from the benzene (B151609) ring. vaia.comyoutube.com This phenomenon is known as a negative inductive (-I) effect.

This electron withdrawal has two major consequences for the aromatic ring's reactivity:

Deactivation of the Ring: By reducing the electron density of the π-system, the trifluoromethyl group makes the aromatic ring less nucleophilic. vaia.comyoutube.com Consequently, the ring is "deactivated" and less reactive towards electrophiles compared to unsubstituted benzene. youtube.com

Meta-Directing Effect: In electrophilic aromatic substitution reactions, the electron-withdrawing nature of the -CF3 group destabilizes the positively charged intermediates (sigma complexes or arenium ions) that are formed. vaia.com This destabilization is most pronounced when the incoming electrophile attacks the ortho or para positions, as a positive charge would be placed on the carbon atom directly bonded to the electron-withdrawing -CF3 group in one of the resonance structures. youtube.com The intermediate formed by attack at the meta position avoids this direct destabilization, making it the most stable of the possibilities. Therefore, the trifluoromethyl group is a strong meta-director for electrophilic aromatic substitution. vaia.comvaia.comyoutube.com

While the inductive effect is dominant, some studies have explored the potential for other electronic interactions. X-ray photoelectron spectroscopy (ESCA) measurements have suggested that the CF3 group may actually donate a small amount of electron density to the ring, but the powerful positive dipole of the CF3 group creates a positive potential on adjacent atoms, which accounts for its apparent electron-withdrawing properties. acs.org

Electronic EffectDescriptionImpact on Aromatic RingDirecting Influence (Electrophilic Substitution)
Inductive Effect (-I)Strong electron withdrawal due to the high electronegativity of fluorine atoms. vaia.comvaia.comDeactivates the ring, making it less reactive to electrophiles. vaia.comyoutube.comMeta-directing. vaia.com
Resonance EffectMinimal to negligible for the -CF3 group.Does not significantly contribute to ring activation or deactivation.N/A

Stability and Reactivity in Diverse Chemical Environments

The trifluoromethyl group is renowned for its high stability, a consequence of the strength of the carbon-fluorine bond. acs.orgreddit.com It is generally inert under many reaction conditions, which makes it a valuable functional group in medicinal chemistry and materials science. tcichemicals.comwikipedia.org

However, the -CF3 group is not entirely unreactive. Its stability can be overcome in specific chemical environments:

Superacidic Conditions: In the presence of Brønsted superacids like trifluoromethanesulfonic acid (CF3SO3H), trifluoromethyl-substituted arenes can undergo protolytic defluorination, leading to the formation of reactive electrophilic species such as carbocations or acylium cations. nih.gov

Lewis Acids: Strong Lewis acids can also ionize the C-F bond, initiating decomposition or further reactions. nih.gov

Nucleophilic Attack: While generally resistant, the trifluoromethyl group on an aromatic ring can be susceptible to nucleophilic attack, particularly if the ring is activated by other electron-withdrawing groups. acs.orgacs.org This can lead to the displacement of the -CF3 group.

Reductive Conditions: Certain metal hydrides can facilitate the decomposition of the trifluoromethyl group. nih.gov

Ester Group Transformations

The methyl ester group of Methyl 3-(trifluoromethyl)benzoate is a key site for chemical modification, allowing for its conversion into a variety of other functional groups.

Hydrolysis and Transesterification Reactions

Hydrolysis is the reaction of the ester with water to form a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. In the case of this compound, hydrolysis yields 3-(trifluoromethyl)benzoic acid and methanol (B129727). The rate of hydrolysis is influenced by pH and temperature. oieau.fr Studies on substituted methyl benzoates show that electron-withdrawing groups, like the trifluoromethyl group, generally increase the rate of base-catalyzed hydrolysis. oieau.fr High-temperature water (200–300 °C), with or without a dilute base, has been shown to be an effective medium for the hydrolysis (saponification) of various methyl benzoates. rsc.orgpsu.edu

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. For this compound, this involves reacting it with an alcohol (e.g., ethanol) in the presence of an acid or base catalyst to produce a new ester (e.g., Ethyl 3-(trifluoromethyl)benzoate) and methanol. libretexts.org To ensure a high yield of the new ester, the alcohol reactant is often used in large excess to shift the reaction equilibrium. libretexts.org

ReactionReactantsProductsGeneral Conditions
Hydrolysis (Saponification)This compound, Water3-(Trifluoromethyl)benzoic Acid, MethanolAcid or base catalysis (e.g., KOH). oieau.frpsu.edu
TransesterificationThis compound, Alcohol (R-OH)Alkyl 3-(trifluoromethyl)benzoate (R-ester), MethanolAcid or base catalysis, excess alcohol. libretexts.org

Reductive Transformations of the Ester Moiety

The ester group can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) readily reduce esters to primary alcohols. libretexts.org In this case, this compound would be reduced to (3-(trifluoromethyl)phenyl)methanol. The reaction proceeds via the formation of an aldehyde intermediate, which is immediately reduced further to the alcohol. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce esters, but its reactivity can be enhanced by the addition of methanol, allowing for the reduction of aromatic esters to their corresponding alcohols. sciencemadness.org

Reduction to an Aldehyde: The reduction can be stopped at the aldehyde stage using less reactive hydride reagents, such as diisobutylaluminum hydride (DIBAL-H). libretexts.org This reaction is typically performed at low temperatures (e.g., -78 °C) to prevent the over-reduction of the resulting aldehyde. This would convert this compound into 3-(trifluoromethyl)benzaldehyde.

Elucidation of Reaction Mechanisms and Pathways

The reaction mechanisms involving this compound and its analogues are diverse, encompassing reactions at the ester functional group and on the aromatic ring. The electron-withdrawing nature of the trifluoromethyl (CF3) group significantly influences the reactivity of the molecule, particularly the electrophilicity of the carbonyl carbon and the susceptibility of the benzene ring to nucleophilic attack. Mechanistic studies, while not always focused directly on this compound, provide a solid framework for understanding its chemical behavior through the investigation of closely related analogues.

One of the fundamental reactions of esters is hydrolysis, which can be catalyzed by either acid or base (saponification). The generally accepted mechanism for base-catalyzed hydrolysis of esters, known as the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is followed by the formation of a tetrahedral intermediate, which then collapses to form a carboxylate salt and an alcohol.

Another area of mechanistic investigation is the reaction of methyl benzoates with strong nucleophiles. The trifluoromethylation of methyl esters to produce trifluoromethyl ketones provides insight into the stability of the tetrahedral intermediate. In these reactions, a trifluoromethyl anion (CF3-), generated from a source like fluoroform (HCF3), attacks the ester carbonyl. The stability of the resulting tetrahedral intermediate is crucial for the success of the transformation. The presence of the trifluoromethyl group on the benzene ring of the starting ester influences the electronic environment of the carbonyl group, thereby affecting the rate and efficiency of the reaction. Studies on a variety of substituted methyl benzoates, including those with halogen substituents, have shown that this transformation is tolerant of various functional groups, providing a pathway to valuable trifluoromethyl ketone products. beilstein-journals.org

Furthermore, the synthesis of this compound itself involves several mechanistic steps. A common route includes the side-chain chlorination of a methyl-substituted precursor, followed by fluorination and then esterification. google.com The esterification of the corresponding carboxylic acid or its derivative, such as an acyl fluoride (B91410), with methanol is a key final step. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. In the case of using an acyl fluoride, the fluoride ion is a good leaving group, facilitating the attack by methanol.

The nitration of methyl benzoate (B1203000) is a classic example of electrophilic aromatic substitution, and the mechanism is well-established. The reaction involves the generation of the nitronium ion (NO2+) from nitric and sulfuric acids. The methyl ester group is a deactivating, meta-directing group. Therefore, the electrophilic attack of the nitronium ion occurs preferentially at the meta position of the benzene ring. The presence of the trifluoromethyl group, which is also strongly deactivating and meta-directing, in this compound would further deactivate the ring towards electrophilic substitution. Mechanistic studies on the nitration of methyl benzoate and related compounds have focused on reaction kinetics and the influence of reaction conditions on product distribution. researchgate.net

Detailed Research Findings

Research into the reactivity of methyl benzoates with trifluoromethyl substituents has yielded specific data on reaction outcomes under various conditions. A study on the high-temperature hydrolysis and saponification of a range of methyl benzoates provides valuable comparative data. Although this study focused on the para-substituted analogue, methyl p-(trifluoromethyl)benzoate, the results offer insight into the reactivity of the trifluoromethyl-substituted system.

Interactive Data Table: High-Temperature Saponification of Methyl p-(trifluoromethyl)benzoate
Temperature (°C)Time (h)Product(s)Yield (%)
2000.5p-(trifluoromethyl)benzoic acid95
2500.5p-(trifluoromethyl)benzoic acid95
3000.5Terephthalic acid95

Data sourced from a study on the hydrolysis and saponification of methyl benzoates in high-temperature water. The formation of terephthalic acid at 300°C indicates the hydrolysis of the trifluoromethyl group under these conditions.

In a different vein, the nucleophilic trifluoromethylation of various methyl esters to their corresponding trifluoromethyl ketones has been systematically investigated. This research provides a broad overview of the substrate scope and the influence of different substituents on the reaction's success. The data below is from a study using fluoroform (HCF3) as the trifluoromethyl source in the presence of a strong base.

Interactive Data Table: Nucleophilic Trifluoromethylation of Substituted Methyl Benzoates
Substrate (Methyl Ester)Product (Trifluoromethyl Ketone) Yield (%)
2-Naphthoate75
1-Naphthoate37
4-Chlorobenzoate63
4-Bromobenzoate56
4-Iodobenzoate58
4-tert-Butylbenzoate92
4-Methoxybenzoate45
3-Chlorobenzoate82
2-Chlorobenzoate71

Data sourced from a study on the trifluoromethylation of methyl carboxylates using a fluoroform/KHMDS/triglyme system. The yields demonstrate the electronic and steric effects of the substituents on the reaction.

Applications of Methyl 3 Trifluoromethyl Benzoate in Advanced Chemical Synthesis

Role as a Key Building Block in Organic Synthesis

The strategic placement of the trifluoromethyl group on the benzene (B151609) ring makes methyl 3-(trifluoromethyl)benzoate a sought-after starting material in organic synthesis. smolecule.com

The trifluoromethyl (−CF₃) group is a highly significant functional group in medicinal chemistry and materials science. wikipedia.org Its strong electronegativity and lipophilicity can dramatically alter the electronic and steric properties of a molecule, often enhancing its biological activity, metabolic stability, and binding affinity. smolecule.comwikipedia.orgossila.com this compound provides a reliable method for incorporating the 3-(trifluoromethyl)phenyl moiety into larger, more complex molecules. ossila.com

The presence of this group is a feature of numerous successful pharmaceutical drugs, where it can act as a bioisostere for other groups like a chlorine atom or a methyl group, helping to fine-tune the properties of a drug candidate. wikipedia.org It is frequently used to protect reactive methyl groups from metabolic oxidation, thereby improving a drug's pharmacokinetic profile. wikipedia.org

This compound is a versatile building block used to construct a wide array of molecular structures for various applications. chemimpex.comsmolecule.com Its utility is demonstrated in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. chemimpex.comsmolecule.com For instance, it is an important intermediate in the creation of certain insecticides and herbicides, where the trifluoromethyl group contributes to their efficacy and selectivity. chemimpex.comgoogle.com In materials science, it is incorporated into polymers and coatings to enhance chemical resistance and durability. chemimpex.com Research has also shown its application in the synthesis of complex heterocyclic systems with potential anticancer properties, such as quinobenzothiazinium salts. mdpi.com

Application AreaExample of Molecular ArchitectureDesired Property from -CF₃ Group
Pharmaceuticals Anticancer agents (e.g., quinobenzothiazinium derivatives) mdpi.comEnhanced binding affinity, metabolic stability wikipedia.orgossila.com
Agrochemicals Urea (B33335) Insecticides (e.g., Metaflumizone) google.comIncreased efficacy and selectivity chemimpex.com
Materials Science High-performance polymers and coatings chemimpex.comChemical resistance, durability chemimpex.com

Precursor for Advanced Chemical Intermediates

Beyond its direct use as a building block, this compound is a valuable precursor that can be chemically modified to produce other important synthetic intermediates.

ReactionReactantProduct
Hydrolysis This compound3-(Trifluoromethyl)benzoic acid

The ester functionality of this compound allows for its conversion into a range of other chemical groups. For example, it can be reduced to form the corresponding alcohol, 3-(trifluoromethyl)benzyl alcohol, or undergo amidation to produce various amides. smolecule.com These derivatives are valuable intermediates in their own right. Furthermore, the compound is utilized in multi-step syntheses to construct complex heterocyclic structures. It has been used as a starting material in the synthesis of pyrazole (B372694) derivatives with potent antibacterial activity and in the formation of tetracyclic quinobenzothiazinium systems investigated for their anticancer properties. ossila.commdpi.com It is also a known precursor for producing urea-based insecticides, highlighting its role in accessing diverse and functionally rich molecules. google.com

Starting MaterialTransformationResulting Structure/Functional Group
This compoundReductionAlcohol (3-(Trifluoromethyl)benzyl alcohol) smolecule.com
This compoundAmidationAmide derivatives ossila.com
This compoundMulti-step reactionPyrazole heterocycles ossila.com
This compoundMulti-step reactionQuinobenzothiazinium heterocycles mdpi.com
This compoundMulti-step reactionUrea insecticides google.com

Advanced Characterization and Spectroscopic Analysis of Methyl 3 Trifluoromethyl Benzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of methyl 3-(trifluoromethyl)benzoate. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a detailed picture of the molecule's atomic arrangement and electronic properties can be constructed.

¹H NMR Studies

Proton NMR (¹H NMR) spectroscopy of this compound provides distinct signals corresponding to the aromatic and methyl protons. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl ester protons (-OCH₃) appear as a sharp singlet. The aromatic protons exhibit a more complex pattern of multiplets in the downfield region, characteristic of a substituted benzene (B151609) ring.

For this compound, the ¹H NMR spectrum in CDCl₃ shows the following characteristic peaks: a singlet for the methyl protons at approximately 3.96 ppm, and multiplets for the four aromatic protons appearing at approximately 7.59 ppm (triplet), 7.82 ppm (doublet), 8.23 ppm (doublet), and 8.31 ppm (singlet). rsc.org

Table 1: ¹H NMR Chemical Shifts for this compound

Functional Group Chemical Shift (ppm) Multiplicity Solvent
-OCH₃ 3.96 Singlet CDCl₃
Aromatic-H 7.59 Triplet CDCl₃
Aromatic-H 7.82 Doublet CDCl₃
Aromatic-H 8.23 Doublet CDCl₃
Aromatic-H 8.31 Singlet CDCl₃

Data sourced from a study by I. V. P. Raj and A. Sudalai published in Tetrahedron Letters, 2005. rsc.org

¹³C NMR Studies

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. The spectrum of this compound displays distinct resonances for each carbon atom, including the methyl ester carbon, the aromatic carbons, and the carbon of the trifluoromethyl group. The chemical shifts are influenced by the electron-withdrawing nature of the trifluoromethyl and ester groups.

In CDCl₃, the ¹³C NMR spectrum of this compound reveals a signal for the methyl carbon at approximately 52.54 ppm and the carbonyl carbon at around 165.80 ppm. rsc.org The carbon of the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms, with a chemical shift of approximately 123.70 ppm (J = 271 Hz). rsc.org The aromatic carbons show signals in the range of 126-133 ppm, with some exhibiting quartet splitting due to coupling with the trifluoromethyl group. rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound

Carbon Atom Chemical Shift (ppm) Multiplicity (Coupling Constant, J in Hz) Solvent
-OCH₃ 52.54 Singlet CDCl₃
C=O 165.80 Singlet CDCl₃
-CF₃ 123.70 Quartet (J = 271) CDCl₃
Aromatic C 126.58 Quartet (J = 3.8) CDCl₃
Aromatic C 129.08 Singlet CDCl₃
Aromatic C 129.47 Quartet (J = 3.6) CDCl₃
Aromatic C 131.03 Singlet CDCl₃
Aromatic C 131.10 Quartet (J = 33) CDCl₃
Aromatic C 132.82 Singlet CDCl₃

Data sourced from a study by I. V. P. Raj and A. Sudalai published in Tetrahedron Letters, 2005. rsc.org

¹⁹F NMR for Trifluoromethyl Group Analysis and Reaction Monitoring

Fluorine-19 NMR (¹⁹F NMR) is a particularly powerful tool for studying trifluoromethyl-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov It provides a sensitive probe for the electronic environment of the trifluoromethyl group. For this compound, the ¹⁹F NMR spectrum typically shows a single sharp resonance for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of this signal is sensitive to changes in the molecular structure and the surrounding chemical environment, making it an excellent tool for reaction monitoring. nih.govacs.org

In CDCl₃, the ¹⁹F NMR spectrum of this compound displays a singlet at approximately -62.85 ppm. rsc.org This technique is invaluable for tracking the progress of reactions involving the trifluoromethyl group, as any transformation affecting the electronic nature of the group will result in a shift in the ¹⁹F NMR signal. magritek.com This allows for real-time, quantitative analysis of reaction kinetics and the identification of intermediates. nih.govacs.org

Mass Spectrometry (MS) for Structural Elucidation and Degradation Monitoring

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, providing crucial information for its structural confirmation. Under electron impact ionization (EI), the molecule typically exhibits a molecular ion peak (M⁺) corresponding to its molecular weight of 204.15 g/mol . sigmaaldrich.com

The fragmentation pattern provides further structural insights. Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). For this compound, characteristic fragments would include ions corresponding to the loss of a methoxy (B1213986) radical (m/z 173) and the benzoyl cation with the trifluoromethyl group (m/z 173). Further fragmentation can lead to the loss of carbon monoxide from the benzoyl cation. Mass spectrometry is also a valuable tool for monitoring the degradation of the compound, as the appearance of new peaks can indicate the formation of breakdown products.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key vibrational frequencies for this compound include a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group are also observed. The presence of the trifluoromethyl group is indicated by strong absorption bands in the region of 1100-1350 cm⁻¹ due to C-F stretching vibrations. Aromatic C-H stretching and bending vibrations are also present in the spectrum.

Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and for monitoring the progress of its synthesis or subsequent reactions. rsc.orggoogle.com

In GC analysis, the compound is vaporized and separated based on its boiling point and interactions with the stationary phase of the column. A pure sample of this compound will show a single peak in the chromatogram, and its retention time can be used for identification. thermofisher.com HPLC, which separates compounds based on their polarity, is also a valuable tool for purity assessment, particularly for less volatile derivatives. Both GC and HPLC can be used to monitor reaction progress by quantifying the disappearance of starting materials and the appearance of products over time, providing crucial data for reaction optimization. google.com

Computational Chemistry and Theoretical Studies on Methyl 3 Trifluoromethyl Benzoate

Quantum Chemical Calculations for Electronic Properties and Charge Distribution

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of aromatic compounds like methyl 3-(trifluoromethyl)benzoate. While direct computational studies on this specific molecule are not extensively documented in publicly available literature, insights can be drawn from theoretical investigations of structurally related compounds, such as substituted methyl benzoates and trifluoromethyl-substituted benzene (B151609) derivatives. epstem.netrsc.org

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This property significantly influences the electron density distribution within the benzene ring and on the ester functional group. DFT studies on similar molecules have shown that electron-withdrawing substituents decrease the electron density on the aromatic ring, particularly at the ortho and para positions relative to the substituent. nih.govcanterbury.ac.uk In the case of this compound, the -CF3 group at the meta position is expected to draw electron density from the ring, making the aromatic system more electron-deficient than unsubstituted methyl benzoate (B1203000).

Table 1: Predicted Electronic Properties of this compound (based on analogous compounds)

Property Predicted Effect of -CF3 group Rationale
Electron Density on Ring Decreased Strong electron-withdrawing nature of -CF3.
Dipole Moment Increased compared to methyl benzoate Vectorial addition of bond dipoles from C-F and C=O bonds.

| Electrostatic Potential | More positive region on the aromatic ring | Inductive effect of the -CF3 group. |

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational preferences of this compound are crucial for its reactivity and interaction with other molecules. Molecular modeling techniques, from semi-empirical methods to high-level ab initio and DFT calculations, can be employed to determine the stable conformations and the energy barriers between them.

A key aspect of the conformational analysis of this compound involves the orientation of the ester group (-COOCH3) relative to the benzene ring and the rotational barrier of the trifluoromethyl group. For methyl 2-trifluoromethylbenzoate, computational studies have revealed the existence of non-planar conformations, with the ester group rotated out of the plane of the benzene ring to minimize steric hindrance with the adjacent -CF3 group. rsc.org In the case of this compound, the steric clash between the ester and the -CF3 group is absent due to their meta-positioning. However, electronic effects and crystal packing forces can still influence the preferred conformation.

The rotation of the methyl group in the ester function and the trifluoromethyl group also contributes to the conformational landscape. The barrier to rotation for the -CF3 group is generally low, allowing for relatively free rotation at room temperature. The preferred orientation of the ester group is typically planar with the benzene ring to maximize π-conjugation, but slight deviations can occur.

Table 2: Expected Conformational Features of this compound

Feature Predicted Conformation Influencing Factors
Ester Group Orientation Likely near-planar with the benzene ring π-conjugation, minimal steric hindrance.
-CF3 Group Rotation Low rotational barrier Symmetry of the group and lack of significant steric hindrance.

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict the reactivity of molecules and to explore the mechanisms of chemical reactions. For this compound, reactivity can be assessed through the analysis of frontier molecular orbitals (HOMO and LUMO) and reactivity descriptors derived from DFT.

The electron-withdrawing nature of both the trifluoromethyl and the ester groups deactivates the benzene ring towards electrophilic aromatic substitution. chemicalbook.com The HOMO, which indicates the sites susceptible to electrophilic attack, is expected to have lower energy compared to methyl benzoate, signifying reduced reactivity. Conversely, the LUMO, which points to sites prone to nucleophilic attack, will have a lower energy, suggesting that the molecule is more susceptible to nucleophilic reactions. DFT studies on substituted benzaldehydes have shown that the presence of a -CF3 group significantly affects the reaction mechanism and energetics. nih.govcanterbury.ac.uk

Reaction pathways for processes such as hydrolysis of the ester group or substitution reactions on the aromatic ring can be modeled to determine activation energies and transition state structures. For instance, the hydrolysis of the ester is a common reaction for methyl benzoates and proceeds via nucleophilic acyl substitution. chemicalbook.com The presence of the -CF3 group is expected to influence the rate of this reaction by affecting the electrophilicity of the carbonyl carbon.

Table 3: Predicted Reactivity of this compound

Reaction Type Predicted Reactivity Reason
Electrophilic Aromatic Substitution Deactivated ring Strong electron-withdrawing effects of -CF3 and -COOCH3.
Nucleophilic Acyl Substitution Potentially enhanced Increased electrophilicity of the carbonyl carbon.

| Nucleophilic Aromatic Substitution | Activated at specific positions | Lowered LUMO energy of the aromatic ring. |

Studies on Intermolecular Interactions in Biological Systems

The trifluoromethyl group is a common feature in many biologically active molecules, as it can enhance metabolic stability, binding affinity, and cell permeability. Molecular docking and molecular dynamics simulations are computational techniques used to study the interactions of small molecules like this compound with biological macromolecules such as proteins and enzymes. nih.govnih.gov

While specific docking studies for this compound are not widely reported, research on other trifluoromethyl-containing compounds provides valuable insights. The -CF3 group can participate in various non-covalent interactions, including dipole-dipole interactions, and can act as a hydrogen bond acceptor in some contexts, although this is a subject of ongoing research. acs.org Its lipophilic nature also contributes to hydrophobic interactions within the binding pockets of proteins.

For instance, in the context of enzyme inhibition, the -CF3 group can occupy hydrophobic pockets and its strong dipole can interact favorably with polar residues in the active site. nih.gov Molecular docking studies on trifluoromethyl-containing inhibitors have demonstrated the importance of this group for achieving high binding affinity and selectivity. nih.gov Given that this compound serves as a building block for more complex biologically active molecules, understanding its fundamental interactions with protein models is of significant interest.

Table 4: Potential Intermolecular Interactions of this compound in Biological Systems

Interaction Type Potential Role of -CF3 Group Example from Related Systems
Hydrophobic Interactions Occupying hydrophobic pockets in protein binding sites. Trifluoromethyl-containing drugs binding to enzyme active sites.
Dipole-Dipole Interactions Interacting with polar amino acid residues. Fluorinated compounds in medicinal chemistry.

| Hydrogen Bonding | Potential weak hydrogen bond acceptor. | Observed in some crystal structures of fluorinated compounds. |

Q & A

Basic Research Questions

Q. How can Methyl 3-(trifluoromethyl)benzoate be reliably identified and distinguished from structural analogs?

  • Methodology : Use a combination of analytical techniques:

  • NMR Spectroscopy : The trifluoromethyl group (-CF₃) produces a distinct singlet in the ¹⁹F NMR spectrum at ~-60 ppm. In ¹H NMR, aromatic protons exhibit splitting patterns dependent on substitution (meta/para) .
  • Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 218 (C₉H₇F₃O₂) with characteristic fragments (e.g., loss of -OCH₃ or -COOCH₃). Cross-reference with databases like NIST (if available) .
  • X-ray Crystallography : For unambiguous confirmation, refine crystal structures using programs like SHELXL, which is optimized for small-molecule resolution .

Q. What are the standard synthetic routes for this compound?

  • Methodology :

  • Esterification : React 3-(trifluoromethyl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) via Fischer esterification. Monitor reaction completion by TLC (Rf ~0.5 in hexane:EtOAc 4:1) .
  • Fluorination Strategies : For analogs, use fluorinated building blocks like trifluoromethylbenzaldehyde (CAS 454-89-7) or trifluoromethylation reagents (e.g., Umemoto’s reagent) .
  • Purification : Isolate via column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves (tested for chemical resistance) and ANSI-approved goggles to prevent skin/eye contact. Avoid inhalation with fume hood use (≥0.5 m/s face velocity) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA code D001 for flammables) .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can regioselectivity challenges in trifluoromethylation of benzoate derivatives be addressed?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict electronic effects of the trifluoromethyl group on aromatic ring reactivity. Meta-substitution is favored due to electron-withdrawing effects stabilizing intermediates .
  • Directed Ortho-Metalation : Employ directing groups (e.g., -CONHR) to control trifluoromethyl placement. For example, use Pd-catalyzed C-H activation with Tf-containing ligands .
  • Kinetic Analysis : Monitor reaction progress via in-situ IR spectroscopy to identify intermediates and optimize reaction time/temperature .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign overlapping signals. For example, distinguish between aromatic protons using NOESY to confirm spatial proximity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ = 219.0402 for C₉H₈F₃O₂) to rule out isobaric interferences .
  • Crystallographic Refinement : If crystal quality is poor (e.g., twinning), use SHELXD for phase problem resolution or merge multiple datasets to improve Rint values .

Q. How can this compound be integrated into high-throughput screening workflows?

  • Methodology :

  • Automated Synthesis : Use microwave-assisted reactors (e.g., Biotage Initiator+) for rapid esterification (30 min at 100°C vs. 12 hr conventional) .
  • LC-MS Libraries : Pre-screen derivatives via hyphenated LC-QTOF-MS to build spectral libraries for rapid identification in complex matrices .
  • Robotic Crystallization : Employ Formulatrix NT8 systems for automated crystal growth trials (96-well plates, varied solvent ratios) .

Q. What environmental impact studies are relevant for this compound?

  • Methodology :

  • Degradation Analysis : Perform photolysis under UV light (254 nm) to assess half-life in aqueous solutions. Monitor by GC-MS for breakdown products (e.g., trifluoroacetic acid) .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (OECD 202) to determine LC₅₀ values. Compare with EPA guidelines for persistent organic pollutants .
  • Biodegradation Screening : Apply OECD 301F (manometric respirometry) to evaluate microbial degradation in activated sludge .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.